![molecular formula C16H20N2 B13870416 2-[[(2,3-Dimethylphenyl)methylamino]methyl]aniline](/img/structure/B13870416.png)
2-[[(2,3-Dimethylphenyl)methylamino]methyl]aniline
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Overview
Description
2-[[(2,3-Dimethylphenyl)methylamino]methyl]aniline is an organic compound with a complex structure It is characterized by the presence of a dimethylphenyl group attached to a methylamino group, which is further connected to an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[(2,3-Dimethylphenyl)methylamino]methyl]aniline typically involves the reaction of 2,3-dimethylbenzylamine with formaldehyde and aniline under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as hydrochloric acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency in the production process. The compound is then purified using techniques such as crystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-[[(2,3-Dimethylphenyl)methylamino]methyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction may produce amines or alcohols.
Scientific Research Applications
2-[[(2,3-Dimethylphenyl)methylamino]methyl]aniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[[(2,3-Dimethylphenyl)methylamino]methyl]aniline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-[[(2,4-Dimethylphenyl)methylamino]methyl]aniline
- 2-[[(2,5-Dimethylphenyl)methylamino]methyl]aniline
- 2-[[(2,6-Dimethylphenyl)methylamino]methyl]aniline
Uniqueness
2-[[(2,3-Dimethylphenyl)methylamino]methyl]aniline is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The position of the dimethyl groups on the phenyl ring influences its reactivity and interactions with other molecules, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H20N2 |
---|---|
Molecular Weight |
240.34 g/mol |
IUPAC Name |
2-[[(2,3-dimethylphenyl)methylamino]methyl]aniline |
InChI |
InChI=1S/C16H20N2/c1-12-6-5-8-14(13(12)2)10-18-11-15-7-3-4-9-16(15)17/h3-9,18H,10-11,17H2,1-2H3 |
InChI Key |
UXNPKFCHQGDZBV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)CNCC2=CC=CC=C2N)C |
Origin of Product |
United States |
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